

Solubility of 1-(2-Methoxyethyl)piperidin-4-amine in organic solvents

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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)piperidin-4-amine

Cat. No.: B1603318

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An In-depth Technical Guide to the Solubility of **1-(2-Methoxyethyl)piperidin-4-amine** in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, **1-(2-Methoxyethyl)piperidin-4-amine** (CAS No: 502639-08-9 / 879486-67-2) emerges as a valuable building block.^{[1][2][3]} Its structure, featuring a piperidine core, a primary amine, and a methoxyethyl substituent, makes it a versatile scaffold for synthesizing compounds with potential therapeutic activities, particularly in neurology.^[4] The successful progression of any new chemical entity from laboratory synthesis to a viable pharmaceutical product is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility is paramount.

This technical guide provides a comprehensive analysis of the solubility of **1-(2-Methoxyethyl)piperidin-4-amine** in organic solvents. We will delve into the theoretical principles governing its solubility, present a well-reasoned predicted solubility profile based on its molecular structure and analogue data, and provide a rigorous, field-proven experimental protocol for determining its precise thermodynamic solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems to enable robust process development, formulation, and analytical method design.

Core Physicochemical Properties

A molecule's solubility is a direct consequence of its structure. The key physicochemical properties of **1-(2-Methoxyethyl)piperidin-4-amine** are summarized below.

| Property | Value | Source(s) |
|-------------------------|---|-----------|
| Molecular Formula | C ₈ H ₁₈ N ₂ O | [1][3] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| Appearance | Liquid (Predicted/Observed) | [1] |
| Predicted pKa | 10.45 ± 0.20 (for the piperidine nitrogen's conjugate acid) | [2] |
| Predicted Boiling Point | 212.1 ± 30.0 °C | [2] |
| Predicted Density | 0.955 ± 0.06 g/cm ³ | [2] |

The structure combines a hydrophilic primary amine (capable of hydrogen bonding), a polar ether linkage, and a moderately lipophilic piperidine ring. This amphiphilic nature is the primary driver of its solubility characteristics.

Theoretical Framework: The Science of Dissolution

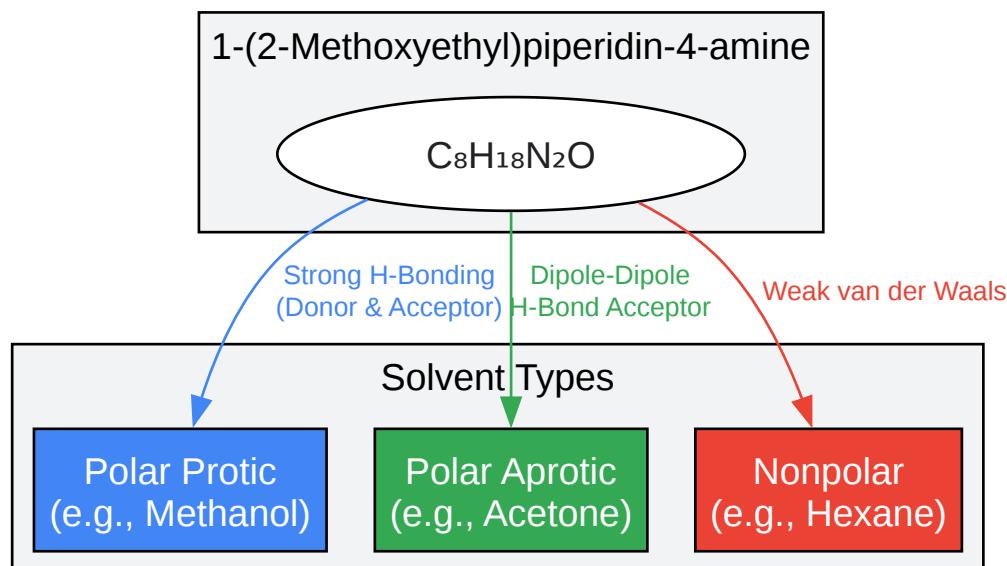
The principle of "like dissolves like" is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy penalty of breaking solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new, favorable solute-solvent interactions.

The key interactions governing the solubility of **1-(2-Methoxyethyl)piperidin-4-amine** are:

- Hydrogen Bonding: The primary amine (-NH₂) and the ether oxygen can act as hydrogen bond acceptors, while the N-H protons of the primary amine can act as hydrogen bond donors. This is the most significant interaction in polar protic solvents.
- Dipole-Dipole Interactions: The polarity of the C-N, C-O, and N-H bonds creates a net molecular dipole, allowing for favorable interactions with other polar molecules (solvents).

- Van der Waals Forces (Dispersion): The nonpolar piperidine ring and ethyl chain contribute to hydrophobic character, enabling interactions with nonpolar solvents through transient dipoles.

Key Intermolecular Forces Driving Solubility



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Conceptual diagram of solute-solvent interactions.

Predicted Solubility Profile

While specific quantitative data for this compound is not widely published, a robust qualitative and semi-quantitative profile can be constructed based on its structural features, data from chemical suppliers, and the known behavior of its parent heterocycle, piperidine.^{[4][5][6]} Piperidine itself is miscible with water and highly soluble in most common organic solvents, with the exception of very nonpolar ones like hexane.^[5] Our target molecule, being larger and possessing an ether linkage, retains this general behavior.

The following table summarizes the predicted equilibrium solubility at ambient temperature (approx. 25 °C).

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---------------|---|-----------------------------------|--|
| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible / Very High (>200 mg/mL) | The primary amine and ether oxygen can readily form strong hydrogen bonds with the solvent's hydroxyl group. This interaction dominates, leading to high miscibility. [4] |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High (>100 mg/mL) | Strong dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds from the amine lead to high solubility. [4] |
| Chlorinated | Dichloromethane (DCM) | Moderate (25-50 mg/mL) | DCM has a significant dipole moment, allowing for favorable dipole-dipole interactions. However, its inability to hydrogen bond limits the solubility compared to more polar solvents. [4] |
| Aromatic | Toluene | Low to Moderate | The primary interactions are weaker van der Waals forces between the piperidine ring and toluene. The polar functional groups limit solubility. Synthesis literature on related |

compounds often uses toluene as a reaction solvent, suggesting at least moderate solubility at elevated temperatures.[7]

| | | |
|----------|-------------------|-----------------|
| Nonpolar | n-Hexane, Heptane | Poor (<1 mg/mL) |
|----------|-------------------|-----------------|

The energy required to break the strong intermolecular hydrogen bonds between the amine molecules is not compensated by the weak van der Waals forces formed with hexane.[4]

Part 1: Experimental Determination of Equilibrium Solubility

To move beyond prediction and establish definitive values, a rigorous experimental protocol is necessary. The "gold standard" for determining thermodynamic solubility—the true equilibrium concentration of a solute in a solvent in the presence of excess solid—is the shake-flask method.[8] This method ensures that the system has reached its lowest energy state, providing data crucial for robust process and formulation design.

Protocol: Shake-Flask Method for Equilibrium Solubility

Objective: To quantitatively determine the equilibrium solubility of **1-(2-Methoxyethyl)piperidin-4-amine** in a selected organic solvent at 25 °C.

Materials:

- **1-(2-Methoxyethyl)piperidin-4-amine** (purity >97%)

- Selected organic solvents (analytical or HPLC grade)
- Analytical balance (± 0.1 mg)
- Temperature-controlled orbital shaker or incubator
- 2-4 mL glass vials with PTFE-lined screw caps
- Calibrated positive displacement pipettes
- Syringe filters (0.22 or 0.45 μm , compatible with the solvent)
- Apparatus for solvent evaporation (rotary evaporator or nitrogen blow-down system)
- Quantification instrument (e.g., HPLC-UV, GC-FID, or for gravimetric analysis, a drying oven)

Step-by-Step Methodology:

- Preparation of Slurry:
 - Add an excess amount of **1-(2-Methoxyethyl)piperidin-4-amine** to a pre-weighed glass vial. "Excess" is critical; a good starting point is ~20-50 mg of the compound. The goal is to ensure undissolved liquid/solid remains at equilibrium, confirming saturation.
- Solvent Addition:
 - Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial. The precision of this volume is key for accurate calculation.
- Equilibration:
 - Securely cap the vial. Place it in the temperature-controlled shaker set to 25 °C.
 - Agitate the slurry for 24 to 48 hours. Causality: This extended period is crucial to overcome any kinetic barriers and ensure the system reaches true thermodynamic equilibrium. For some compounds, 72 hours may be necessary, which should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72h) to see if the concentration has plateaued.

- Phase Separation & Sampling:

- Remove the vial from the shaker and let it stand undisturbed at the same controlled temperature for at least 2 hours. This allows the excess undissolved compound to settle.
- Carefully withdraw a sample from the clear supernatant using a pipette.
- Immediately filter the sample through a solvent-compatible syringe filter into a clean, pre-weighed vial. Causality: Filtration is a non-negotiable step to remove any microscopic, undissolved particles that would otherwise artificially inflate the measured solubility.

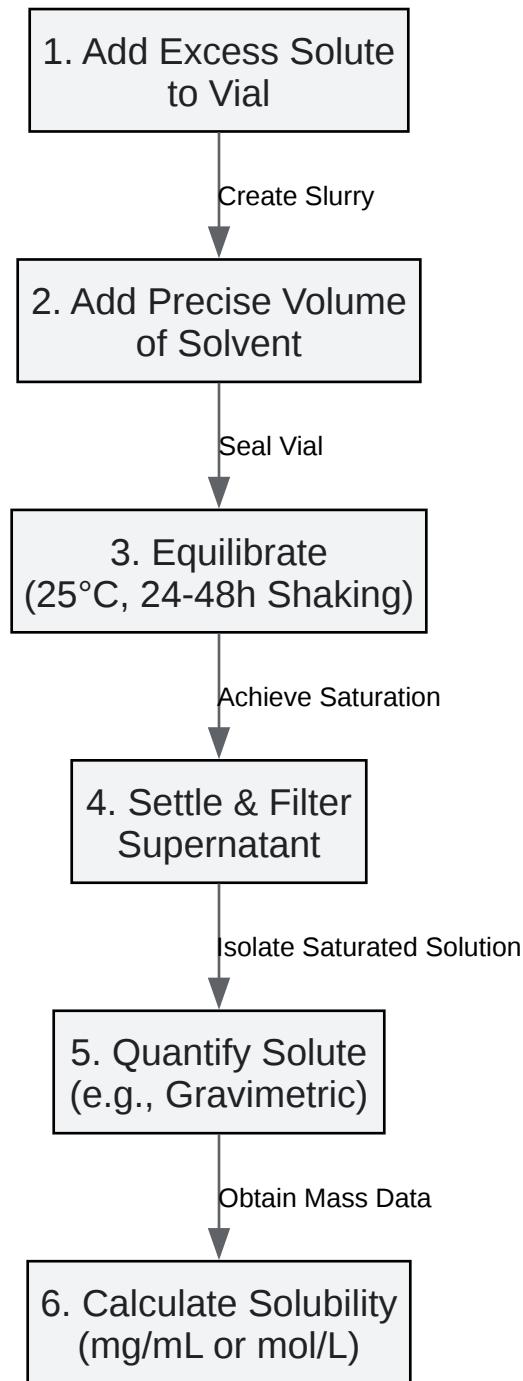
- Quantification (Gravimetric Method Example):

- Determine the mass of the filtered solution.
- Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator. Ensure the temperature is kept low to prevent loss of the solute.
- Once the solvent is fully removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved.
- Reweigh the vial to determine the mass of the dissolved solute.

- Calculation:

- $\text{Solubility (mg/mL)} = (\text{Mass of dissolved solute in mg}) / (\text{Volume of solvent added in mL})$

Experimental Workflow for Solubility Determination

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